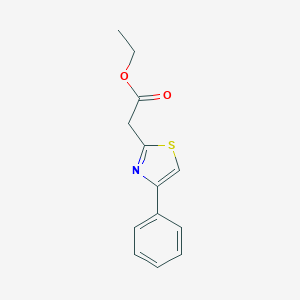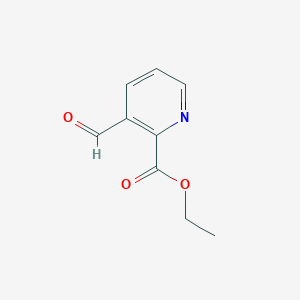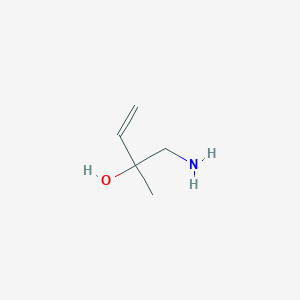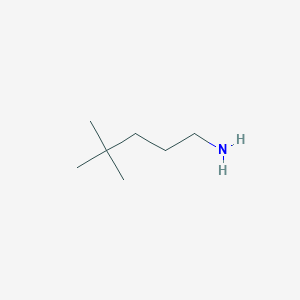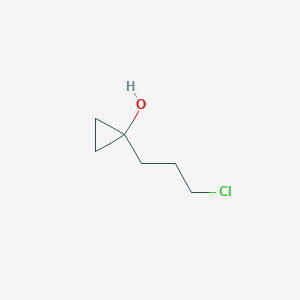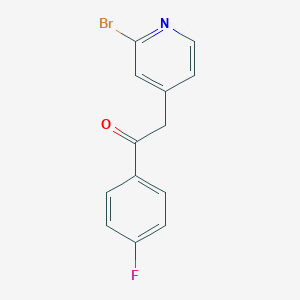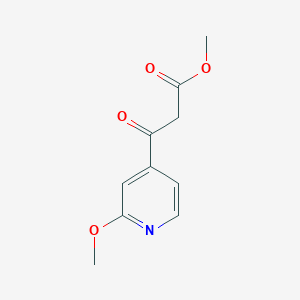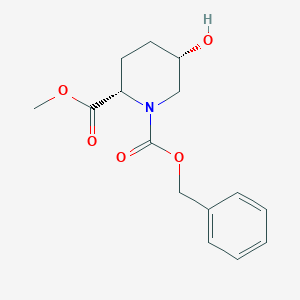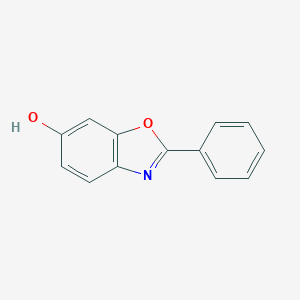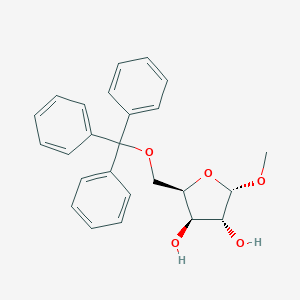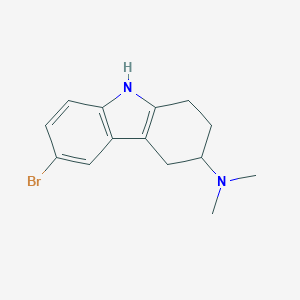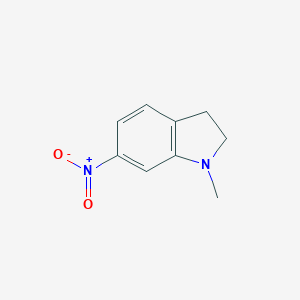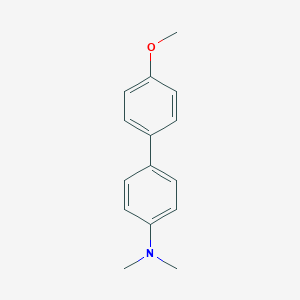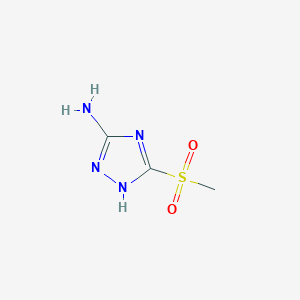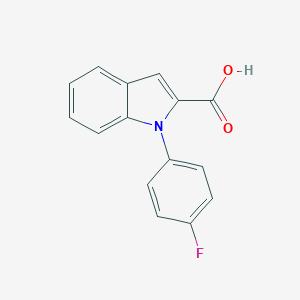
4-Fluorophenyl-1H-indole-2-carboxylic acid
描述
4-Fluorophenyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is a synthetic compound that is widely used in scientific research.
作用机制
The mechanism of action of 4-Fluorophenyl-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of protein kinases can lead to the disruption of these processes, which can be useful in the treatment of various diseases.
生化和生理效应
4-Fluorophenyl-1H-indole-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including glycogen synthase kinase-3β, cyclin-dependent kinase 2, and mitogen-activated protein kinase-activated protein kinase 2. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 4-Fluorophenyl-1H-indole-2-carboxylic acid in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the use of 4-Fluorophenyl-1H-indole-2-carboxylic acid in scientific research. One direction is the development of new inhibitors of protein kinases based on the structure of 4-Fluorophenyl-1H-indole-2-carboxylic acid. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, research can be conducted to further understand its mechanism of action and to identify new targets for inhibition.
Conclusion
In conclusion, 4-Fluorophenyl-1H-indole-2-carboxylic acid is a synthetic compound that is widely used in scientific research. Its synthesis method is relatively simple, and it has various applications in the development of new compounds and analytical methods. Its mechanism of action is believed to be the inhibition of protein kinases, and it has been found to have various biochemical and physiological effects. While it has some advantages and limitations in lab experiments, there are several future directions for its use in scientific research.
科学研究应用
4-Fluorophenyl-1H-indole-2-carboxylic acid has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as inhibitors of protein kinases. It is also used as a reference compound for the development of analytical methods for the detection of indole carboxylic acids in biological samples.
属性
CAS 编号 |
139774-25-7 |
|---|---|
产品名称 |
4-Fluorophenyl-1H-indole-2-carboxylic acid |
分子式 |
C15H10FNO2 |
分子量 |
255.24 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2/c16-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-14(17)15(18)19/h1-9H,(H,18,19) |
InChI 键 |
MVKWWTKHXXLXSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(=O)O |
同义词 |
4-fluorophenyl-1H-indole-2-carboxylic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

